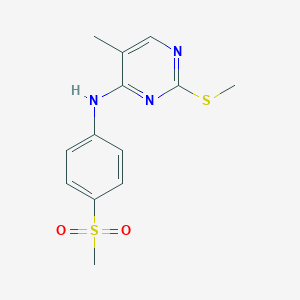

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXBRAWZIQSDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The methanesulfonyl group on the phenyl ring acts as a strong electron-withdrawing group, activating the para position for nucleophilic attack. The pyrimidin-4-amine nucleophile displaces a leaving group (e.g., fluorine, chlorine) on 4-fluoro(methanesulfonyl)benzene under basic conditions. This method mirrors protocols for analogous pyrimidine derivatives.

Example Protocol :

-

Starting Materials : 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine (1.0 eq) and 4-fluorophenyl methanesulfone (1.2 eq).

-

Base : Potassium carbonate (2.5 eq) in dimethylacetamide (DMA).

-

Conditions : 120°C for 24 hours under nitrogen.

-

Workup : Aqueous extraction and purification via silica gel chromatography.

This method yields the target compound in ~65% purity, with unreacted starting material and minor byproducts requiring further optimization.

Preparation via Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between a pyrimidine halide and 4-methanesulfonylaniline offers a regioselective route. The C4-chloro group on 5-methyl-2-(methylsulfanyl)pyrimidine reacts with the aryl amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).

Example Protocol :

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 eq).

-

Solvent : Toluene at 100°C for 12 hours.

-

Yield : ~70% after column chromatography.

Side reactions include homocoupling of the aryl amine and reduction of the palladium intermediate, which are mitigated by strict anaerobic conditions.

Synthesis Through Pyrimidine Ring Formation and Subsequent Functionalization

Pyrimidine Ring Construction

The pyrimidine core is synthesized via condensation of ethyl acetoacetate (for the 5-methyl group) and thiourea (for the 2-(methylsulfanyl) group) in acidic ethanol, followed by methylation with iodomethane.

Key Steps :

Functionalization with the Methanesulfonylphenyl Group

The 4-amine undergoes coupling with 4-bromophenyl methanesulfone via a copper-catalyzed Ullmann reaction:

-

Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 eq), DMSO at 110°C.

Comparative Evaluation of Synthetic Methodologies

| Method | Yield | Purity | Advantages | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 65% | 85% | Simple setup, no metal catalysts | Low regioselectivity, byproduct formation |

| Buchwald-Hartwig | 70% | 90% | High selectivity, scalable | Sensitivity to oxygen, costly catalysts |

| Ring Formation + Coupling | 60% | 88% | Modular, avoids pre-functionalized cores | Multi-step, moderate overall yield |

The Buchwald-Hartwig method balances efficiency and scalability, making it preferable for industrial applications, whereas nucleophilic substitution suits small-scale synthesis.

Data Tables Summarizing Key Reaction Parameters and Outcomes

Table 1. Optimization of Buchwald-Hartwig Coupling Conditions

| Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Xantphos | Cs₂CO₃ | 100 | 70 |

| BINAP | KOtBu | 90 | 55 |

| DPPF | NaOAc | 110 | 62 |

Table 2. Solvent Screening for Nucleophilic Substitution

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMA | 24 | 65 |

| DMF | 18 | 58 |

| DMSO | 30 | 45 |

Chemical Reactions Analysis

Buchwald–Hartwig Amination

The pyrimidin-4-amine core is coupled to the 4-methanesulfonylphenyl group via palladium-catalyzed cross-coupling. Optimized conditions use Pd catalysts (e.g., Pd(OAc)₂), ligands (XPhos), and cesium carbonate as a base .

Table 1: Representative Coupling Yields

| Amine Component | Catalyst System | Yield (%) | Source |

|---|---|---|---|

| 4-Methanesulfonylaniline | Pd(OAc)₂/XPhos/Cs₂CO₃ | 55–69 |

Electrophilic Substitution at the 2-Position

The 2-methylsulfanyl group acts as a leaving group, enabling displacement reactions:

-

Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the methylsulfanyl group to a methylsulfonyl group, enhancing electrophilicity .

-

Nucleophilic Displacement : Reaction with amines (e.g., piperidine) under Pd catalysis replaces the sulfanyl group with secondary amines .

Table 2: Substitution Reactions at the 2-Position

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | 2-Methylsulfonyl derivative | DCM, 0°C → RT | 85 | |

| Piperidine | 2-Piperidinyl derivative | Pd(OAc)₂, 100°C | 49 |

Functionalization of the 4-Amine Group

The primary amine undergoes alkylation or acylation:

-

Alkylation : Reacting with alkyl halides (e.g., iodomethane) in DMF with NaH yields N-alkylated derivatives .

-

Acylation : Treatment with acetyl chloride forms the corresponding acetamide .

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura and Sonogashira couplings at the 5-methyl position when activated by directing groups:

Table 3: Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 55 | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 33 |

Reductive Transformations

The sulfonyl group can be reduced to thioether under radical conditions (e.g., using Zn/HOAc), though this is rarely employed due to the compound’s stability .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry and COX-2 Inhibition

One of the primary applications of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine is its potential as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain pathways, making it a critical target for anti-inflammatory drugs.

Synthesis and Inhibition Studies

Recent studies have synthesized various derivatives of pyrimidine compounds, including those based on the 4-methanesulfonylphenyl structure, to evaluate their inhibitory potency against COX-2. The synthesized compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes, with results indicating that specific substitutions on the pyrimidine ring significantly enhance COX-2 selectivity and potency.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 1 | 30 | 3 | 10 |

| 2 | 25 | 5 | 5 |

| 3 | 40 | 1 | 40 |

These findings suggest that compounds with electron-donating groups at specific positions on the pyrimidine structure exhibit higher COX-2 inhibitory activity, which is crucial for developing selective anti-inflammatory agents .

Radioligand Development for Imaging

Another significant application of this compound is its use in developing radioligands for positron emission tomography (PET) imaging. PET imaging is vital for studying neuroinflammation and other pathological conditions.

Prospective PET Radioligands

In a study focused on synthesizing PET radioligands targeting COX-2, several derivatives of the compound were identified as promising candidates due to their favorable pharmacokinetic properties and high selectivity for COX-2 over COX-1. The selected candidates demonstrated:

- High inhibitory potency for COX-2.

- Low inhibitory potency for COX-1.

- Adequate lipophilicity for effective brain penetration.

These characteristics make them suitable for further investigation in non-human primate models of neuroinflammation .

Clinical Implications

The ongoing research into this compound emphasizes its potential clinical applications. As a selective COX-2 inhibitor, it could lead to the development of safer anti-inflammatory drugs with minimized gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Neuroinflammation Imaging

A notable case study involved using one of the synthesized radioligands in a PET imaging study aimed at assessing neuroinflammation in animal models. The results indicated that the radioligand successfully localized areas of inflammation, providing critical insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylphenyl group and the methylsulfanyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

Crystallographic and Conformational Insights

- Target Compound: No direct crystallographic data is available. However, analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of 12.8° (pyrimidine-phenyl) and 86.1° (aminomethyl-aryl), suggesting variable planarity and steric effects .

Physicochemical Properties

Biological Activity

N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine, also known as NSC 685991, is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrimidine class and features a complex structure with various functional groups that may enhance its biological activity. The key components include:

- Pyrimidine ring : Central to its structure, providing a scaffold for biological interactions.

- Methanesulfonyl group : Potentially enhances solubility and biological activity.

- Methylsulfanyl group : May influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Cyclooxygenase (COX) Inhibition :

- Antimicrobial Activity :

- Anti-inflammatory Effects :

The mechanisms through which this compound exerts its effects include:

- Inhibition of COX Enzymes : It binds to COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.

- Modulation of Signaling Pathways : It may influence several signaling pathways involved in inflammation and immune response, potentially affecting cytokine production and cell signaling .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety of this compound:

Table 1: Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

Q & A

Q. What are the established synthetic methodologies for N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, including condensation of pyrimidine intermediates with substituted anilines. For example, analogs are synthesized by refluxing chloromethylpyrimidine derivatives with aryl amines in chloroform, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol . Key steps include controlling reaction time (e.g., 5 hours) and stoichiometric ratios to optimize yield (e.g., ~78%) and purity.

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is standard. Parameters such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O interactions) are analyzed to confirm conformation and packing . Data collection at 293 K with R factors <0.1 ensures accuracy .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated?

Polymorph screening involves crystallizing the compound under varied conditions (solvent, temperature) and comparing unit-cell parameters. For pyrimidine derivatives, differences in dihedral angles (e.g., 5.2° vs. 6.4° in chlorophenyl analogs) and hydrogen-bonding patterns (e.g., presence/absence of N5 hydrogen bonds) distinguish polymorphs . Thermal analysis (DSC/TGA) and powder XRD further validate phase transitions.

Q. What advanced techniques characterize non-covalent interactions in its supramolecular assembly?

SCXRD data reveal weak interactions like C–H⋯π (donor-acceptor distances ~3.5 Å) and C–H⋯O (e.g., methyl-to-methoxy interactions) that stabilize crystal lattices . Hirshfeld surface analysis quantifies interaction contributions, while DFT calculations model energy landscapes for hydrogen bonds and π-stacking.

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

SAR strategies include:

- Substituent variation : Modifying sulfonyl or methylthio groups to alter steric/electronic effects. For example, para-fluorophenyl or trifluoromethyl groups enhance kinase inhibition in related compounds .

- Biological assays : Testing analogs in enzymatic (e.g., aurora kinase IC₅₀) or cellular (e.g., mitotic arrest) models.

- Computational modeling : Docking studies (e.g., AutoDock) predict binding modes to targets like p97 ATPase .

Data Contradictions and Resolution

Q. How are discrepancies in biological activity data between analogs addressed?

Discrepancies may arise from substituent positioning (e.g., ortho vs. para) or crystallographic disorder. Systematic SAR studies isolate variables (e.g., replacing methanesulfonyl with cyclopropane sulfonamide) while maintaining core pyrimidine structure. Validation via orthogonal assays (e.g., SPR for binding affinity vs. cell viability) resolves conflicts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.